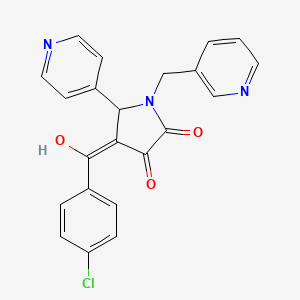![molecular formula C13H17F2NO2S B5293608 1-[(2,5-difluorophenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B5293608.png)
1-[(2,5-difluorophenyl)sulfonyl]-3,5-dimethylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2,5-difluorophenyl)sulfonyl]-3,5-dimethylpiperidine, also known as DFP-10825, is a novel and potent inhibitor of the protein-protein interaction between the transcription factor STAT3 and its upstream activators. The compound has gained significant attention in recent years due to its potential therapeutic applications in cancer treatment.
Wirkmechanismus
1-[(2,5-difluorophenyl)sulfonyl]-3,5-dimethylpiperidine exerts its anti-cancer effects by inhibiting the protein-protein interaction between STAT3 and its upstream activators, thereby preventing the activation of STAT3 signaling pathway. STAT3 is a transcription factor that plays a critical role in cancer cell survival, proliferation, and metastasis. By inhibiting STAT3 signaling, 1-[(2,5-difluorophenyl)sulfonyl]-3,5-dimethylpiperidine induces cell cycle arrest, apoptosis, and reduces cell migration and invasion.
Biochemical and Physiological Effects:
1-[(2,5-difluorophenyl)sulfonyl]-3,5-dimethylpiperidine has been shown to have minimal toxicity and side effects in normal cells and tissues. In cancer cells, 1-[(2,5-difluorophenyl)sulfonyl]-3,5-dimethylpiperidine induces apoptosis and cell cycle arrest by regulating the expression of various genes involved in these processes. Additionally, 1-[(2,5-difluorophenyl)sulfonyl]-3,5-dimethylpiperidine has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(2,5-difluorophenyl)sulfonyl]-3,5-dimethylpiperidine has several advantages for lab experiments. It is a potent and specific inhibitor of STAT3 signaling, making it a valuable tool for studying the role of STAT3 in cancer biology. Additionally, 1-[(2,5-difluorophenyl)sulfonyl]-3,5-dimethylpiperidine has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. However, one limitation of 1-[(2,5-difluorophenyl)sulfonyl]-3,5-dimethylpiperidine is its low solubility in water, which can make it challenging to administer in some experimental settings.
Zukünftige Richtungen
1-[(2,5-difluorophenyl)sulfonyl]-3,5-dimethylpiperidine has several potential future directions for research. One area of interest is the development of 1-[(2,5-difluorophenyl)sulfonyl]-3,5-dimethylpiperidine analogs with improved pharmacological properties, such as increased solubility and bioavailability. Additionally, further studies are needed to investigate the efficacy of 1-[(2,5-difluorophenyl)sulfonyl]-3,5-dimethylpiperidine in combination with other cancer therapies, as well as its potential applications in other diseases, such as inflammation and autoimmune disorders. Finally, studies are needed to investigate the safety and efficacy of 1-[(2,5-difluorophenyl)sulfonyl]-3,5-dimethylpiperidine in preclinical and clinical settings.
Synthesemethoden
1-[(2,5-difluorophenyl)sulfonyl]-3,5-dimethylpiperidine can be synthesized using a multi-step process involving the reaction of 2,5-difluorobenzene sulfonamide with 3,5-dimethylpiperidine-2,6-dione in the presence of a base and a suitable solvent. The resulting product is then purified by column chromatography to obtain pure 1-[(2,5-difluorophenyl)sulfonyl]-3,5-dimethylpiperidine.
Wissenschaftliche Forschungsanwendungen
1-[(2,5-difluorophenyl)sulfonyl]-3,5-dimethylpiperidine has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and pancreatic cancer cells. Additionally, 1-[(2,5-difluorophenyl)sulfonyl]-3,5-dimethylpiperidine has been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Eigenschaften
IUPAC Name |
1-(2,5-difluorophenyl)sulfonyl-3,5-dimethylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO2S/c1-9-5-10(2)8-16(7-9)19(17,18)13-6-11(14)3-4-12(13)15/h3-4,6,9-10H,5,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLHSGBXSORQNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=C(C=CC(=C2)F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,5-Difluorophenyl)sulfonyl]-3,5-dimethylpiperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-{[1-(4-biphenylyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5293536.png)
![ethyl 2-(5-bromo-2-methoxybenzylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5293544.png)
![N-{2-(4-nitrophenyl)-1-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)carbonyl]vinyl}benzamide](/img/structure/B5293545.png)
![N-cycloheptyl-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5293548.png)
![3-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}-6-ethyl-1,5-dimethylpyridin-2(1H)-one](/img/structure/B5293558.png)
![N-{[1-(5-fluoro-2-methoxybenzyl)pyrrolidin-3-yl]methyl}-3-methylbut-2-enamide](/img/structure/B5293559.png)

![3-{[4-(2-methyl-4-pyridinyl)-1,4-diazepan-1-yl]methyl}-2-pyridinamine](/img/structure/B5293600.png)
![7-(3,4-difluorophenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5293609.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B5293611.png)

![3-methyl-8-(6-methyl-2-propyl-4-pyrimidinyl)-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5293622.png)
![2-[(4,6-dimethyl-2-quinazolinyl)amino]-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5293628.png)
![methyl 2-[3-benzoyl-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5293634.png)